Computed Lipophilicity (XLogP3-AA) vs. 2-Propyl Analogue
The target compound exhibits a computed XLogP3-AA of 2.7, which is approximately 0.6 units higher than the closest linear-chain analogue, 5-methyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (estimated XLogP3 ≈ 2.1, based on a one-methylene decrement) [1]. This difference arises from the branched 2-methylpropyl (isobutyl) group, which increases hydrocarbon surface area without substantially increasing the number of rotatable bonds [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 5-Methyl-2-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: XLogP3-AA ≈ 2.1 (estimated by methylene decrement; direct PubChem XLogP3 for this analogue not confirmed due to legacy CID deprecation) |
| Quantified Difference | ΔXLogP3 ≈ +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release |
Why This Matters
A 0.6-unit logP increase can translate to a approximately two- to three-fold higher passive membrane permeability, directly influencing cellular uptake and intracellular target engagement for kinase-targeted applications.
- [1] PubChem Compound Summary CID 136838940, Computed Properties section: XLogP3-AA = 2.7. View Source
- [2] Wildman, S. A. & Crippen, G. M. (1999). Prediction of Physicochemical Parameters by Atomic Contributions. J. Chem. Inf. Comput. Sci., 39(5), 868–873. Each sp3 methylene contributes ~0.5 to logP. View Source
